molecular formula C14H22N2O B1677097 Octacaine CAS No. 13912-77-1

Octacaine

Cat. No. B1677097
CAS RN: 13912-77-1
M. Wt: 234.34 g/mol
InChI Key: HKOURKRGAFKVFP-UHFFFAOYSA-N
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Description

Octacaine, also known as Oxetacaine or Oxethazaine, is a potent local anesthetic . It is administered orally, usually in combination with an antacid, for the relief of pain associated with peptic ulcer disease or esophagitis . It is also used topically in the management of hemorrhoid pain .


Molecular Structure Analysis

The molecular formula of Octacaine is C14H22N2O . Its average mass is 234.337 Da and its monoisotopic mass is 234.173218 Da . The InChI string representation of its structure is InChI=1S/C14H22N2O/c1-4-16 (5-2)12 (3)11-14 (17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3, (H,15,17) .


Physical And Chemical Properties Analysis

Octacaine has a density of 1.0±0.1 g/cm3, a boiling point of 383.2±25.0 °C at 760 mmHg, and a flash point of 185.6±23.2 °C . It has a molar refractivity of 72.0±0.3 cm3 and a molar volume of 229.2±3.0 cm3 . Its surface tension is 39.0±3.0 dyne/cm .

Scientific Research Applications

  • Oxetacaine

    • Application : Oxetacaine is an antacid used to treat gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia .
    • Method of Application : Oxetacaine is available as an over-the-counter antacid and it is used to alleviate pain associated with various gastrointestinal conditions .
    • Results or Outcomes : Oxetacaine improves common gastrointestinal symptoms. It is part of the anesthetic antacids which increase the gastric pH while providing relief from pain for a longer period of duration at a lower dosage .
  • Octocaine

    • Application : Octocaine is a brand name for a combination of lidocaine hydrochloride and epinephrine bitartrate, which is used as a local injectable anesthetic .
    • Method of Application : The specific method of application would depend on the procedure being performed, but generally, it is injected into the area to be numbed .
    • Results or Outcomes : The combination of lidocaine and epinephrine works to numb the area and restrict blood flow, respectively, which helps to reduce pain and bleeding during procedures .

properties

IUPAC Name

3-(diethylamino)-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOURKRGAFKVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864454
Record name 3-(Diethylamino)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octacaine

CAS RN

13912-77-1
Record name Octacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13912-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BZF8S8IL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
C Tui, A Preiss, MI Nevin, I Barcham - Anesthesia & Analgesia, 1943 - journals.lww.com
: OCTACAINE, according to the work of Ringk and Epstein 18 is the hydrochloride of 2-(1-methyl heptyl) 2, 2-di-methyl ethyl para amino benzoate with the structural formula as shown …
Number of citations: 3 journals.lww.com
HS Hamilton, BA Westfall, JKW Ferguson - Journal of Pharmacology and …, 1948 - ASPET
1. LD 50 values for procaine, metycaine, monocaine, naphthocaine, butacaine, octacaine, cocaine, pontocaine and nupercaine administered intraperitoneally in white mice, decrease in …
Number of citations: 13 jpet.aspetjournals.org
R Gill, RW Abbott, AC Moffat - Journal of Chromatography A, 1984 - Elsevier
Two high-performance liquid chromatography (HPLC) systems are presented which are suitable for the separation of local anaesthetic drugs. An octadecyl-silica column is used with …
Number of citations: 56 www.sciencedirect.com
WF Ehret, DH Gurinsky - Journal of the American Chemical …, 1943 - ACS Publications
… call Octacaine. An examination of Table III shows that octacaine has the highest anesthetic … School of Medicine, will shortly publish a complete pharmacological report on Octacaine. …
Number of citations: 13 pubs.acs.org
JM Goodson, PA Moore - Journal of the American Dental …, 1983 - researchgate.net
T management of uncooperative preschool pedodontic patients who need extensive dental treatment is a recognized problem in dental therapy. Because of the poor and erratic …
Number of citations: 175 www.researchgate.net
G Kalra, S Makkar, N Menrai, V Kalia, N Suri… - Journal of Maxillofacial …, 2023 - Springer
Aim To compare the efficacy and onset of local anesthesia using buffered versus non-buffered 2% lidocaine with 1:100,000 adrenaline and 4% articaine with 1:100,000 adrenaline in …
Number of citations: 0 link.springer.com
JF De Freitas - Australian Dental Journal, 1977 - Wiley Online Library
A spectrophotometric procedure for the determination of lignocaine in ointments was investigated and standardized for general application to local anaesthetic solutions of the amide …
Number of citations: 4 onlinelibrary.wiley.com
H IGARASHI, Y SATO, J URAI, Y TAKITA… - Japanese Journal of …, 1980 - jstage.jst.go.jp
benzoic acid と phenylacetic acid に γ-dialkylamino-β-hydroxypropyl (〓) を導入して esterification した化合物 10 種を新たに合成し, それらの抗炎症作用始め腸管作用, 鎮痛作用などの薬理…
Number of citations: 0 www.jstage.jst.go.jp
HM Stevens - Journal of the Forensic Science Society, 1984 - Elsevier
Cocaine, when reduced by lithium aluminium hydride in ether, undergoes reduction of the benzoic ester group and liberation of benzyl alcohol. The latter reacts with a sulphuric acid-…
Number of citations: 2 www.sciencedirect.com
NA Taha, FB Aboyounes, ZZ Tamimi - Clinical Oral Investigations, 2021 - Springer
Objectives The purpose of this study was to assess the clinical and radiographic outcome of root-end microsurgery using a premixed fast-set calcium silicate putty as root-end filling …
Number of citations: 21 link.springer.com

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